A Technical Guide to 4-hydroxy-4-phenylbutan-2-one (CAS: 5381-93-1)
A Technical Guide to 4-hydroxy-4-phenylbutan-2-one (CAS: 5381-93-1)
Abstract: This document provides a comprehensive technical overview of 4-hydroxy-4-phenylbutan-2-one (CAS Number: 5381-93-1), a β-hydroxy ketone of significant interest in synthetic organic chemistry. It serves as a crucial intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other complex organic compounds.[1][2] This guide details its physicochemical properties, synthesis methodologies, analytical protocols, and safety information, tailored for researchers, scientists, and professionals in drug development.
Core Chemical Identity and Properties
4-hydroxy-4-phenylbutan-2-one is an organic compound featuring both a hydroxyl (-OH) and a ketone (C=O) functional group.[1] Its structure makes it a valuable building block, particularly in reactions like aldol (B89426) condensations.[2] The compound is typically a colorless to pale yellow liquid.[1]
Data Presentation: Physicochemical and Computational Data
The following table summarizes the key properties of 4-hydroxy-4-phenylbutan-2-one.
| Property | Value | Source(s) |
| CAS Number | 5381-93-1 | [1][3][4] |
| IUPAC Name | 4-hydroxy-4-phenylbutan-2-one | [5] |
| Synonyms | 2-Butanone, 4-hydroxy-4-phenyl-; 1-phenyl-1-hydroxybutan-3-one | [1] |
| Molecular Formula | C₁₀H₁₂O₂ | [3][4][5] |
| Molecular Weight | 164.20 g/mol | [3][6] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Purity | Commercially available at ≥95% or ≥98% | [3][4] |
| Solubility | Slightly soluble in water | [7] |
| Storage | Sealed in a dry, cool (2-8°C) place or under an inert atmosphere at room temperature. | [3][6][8] |
| SMILES | CC(=O)CC(C1=CC=CC=C1)O | [3] |
| InChIKey | MUVVFSVVVHYLMQ-UHFFFAOYSA-N | [9] |
| Topological Polar Surface Area | 37.3 Ų | [3] |
| logP | 1.6991 | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 2 | [3] |
| Rotatable Bonds | 3 | [3] |
Synthesis and Experimental Protocols
The primary route for synthesizing 4-hydroxy-4-phenylbutan-2-one is the aldol condensation reaction between benzaldehyde (B42025) and acetone (B3395972).[2][10] This reaction can be catalyzed by either acids or bases to form the characteristic β-hydroxy carbonyl structure.[11]
Caption: General workflow for the enantioselective synthesis.
Experimental Protocol: Enantioselective Aldol Reaction
This protocol describes a scalable, solvent-free method for producing the (R)-enantiomer of 4-hydroxy-4-phenylbutan-2-one.[10]
-
Principle: An enantioselective aldol reaction between acetone and benzaldehyde is catalyzed by a recyclable, homogeneous organocatalyst, N-PEG-(L)-prolinamide, to selectively form the (R)-ketol.[10]
-
Materials:
-
Benzaldehyde
-
Acetone
-
N-PEG-(L)-prolinamide catalyst
-
-
Methodology:
-
Combine benzaldehyde and acetone in the appropriate molar ratio.
-
Add the N-PEG-(L)-prolinamide organocatalyst to the mixture.
-
Stir the reaction mixture under solvent-free conditions at the optimized temperature.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC).
-
Upon completion, isolate the product. Purification may be achieved through standard techniques such as column chromatography.
-
-
Expected Outcome: This reaction has been scaled up to produce 41 g of (R)-4-hydroxy-4-phenylbutan-2-one with a 95% yield and an enantiomeric excess (ee) of 91%.[10]
Analytical Methods and Characterization
The structure and purity of 4-hydroxy-4-phenylbutan-2-one are typically confirmed using a combination of spectroscopic and chromatographic techniques. These include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[12][13][14][15] Chiral High-Performance Liquid Chromatography (HPLC) is essential for determining the enantiomeric excess of stereoisomers.[16]
Caption: Workflow for chiral purity analysis via HPLC.
Experimental Protocol: Chiral HPLC Analysis
This protocol is adapted from methods used for analyzing similar chiral aldol products.[16]
-
Principle: The enantiomers of 4-hydroxy-4-phenylbutan-2-one are separated on a chiral stationary phase, allowing for their quantification and the determination of enantiomeric excess.
-
Instrumentation & Conditions:
-
Column: Daicel Chiralpak AS-H (4.6 mm I.D. x 250 mm)
-
Mobile Phase: Isopropanol (i-PrOH) in hexanes (e.g., 10% i-PrOH)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
-
Methodology:
-
Prepare a dilute solution of the sample in the mobile phase.
-
Inject the sample into the HPLC system.
-
Elute with the specified mobile phase and flow rate.
-
Monitor the column effluent using the UV detector.
-
Integrate the peak areas corresponding to the (R) and (S) enantiomers to calculate the enantiomeric excess (ee %).
-
Applications in Research and Drug Development
As a versatile β-hydroxy ketone, 4-hydroxy-4-phenylbutan-2-one is a valuable intermediate for constructing more complex molecules.
-
Synthetic Building Block: It is employed in the synthesis of various pharmaceuticals and agrochemicals where the 1-phenyl-1-hydroxy-3-oxo-butane backbone is required.[1]
-
Precursor for Heterocycles: The compound is used as a chemical intermediate in the synthesis of benzofuran (B130515) derivatives.[17]
-
Relationship to Bioactive Molecules: It is structurally related to precursors used in the synthesis of the anticoagulant Warfarin. Benzalacetone, which can be formed by the dehydration of 4-hydroxy-4-phenylbutan-2-one, reacts with 4-hydroxycoumarin (B602359) to produce Warfarin.[18][19]
Caption: Role as a central intermediate in synthesis.
Safety and Handling
While not classified as a hazardous material for transport by DOT/IATA, standard laboratory precautions should be observed when handling 4-hydroxy-4-phenylbutan-2-one.[4][8]
| Safety Aspect | Recommendation | Source(s) |
| Hazard Classification | Not classified as hazardous material for transport. | [4] |
| Engineering Controls | Handle in a well-ventilated place. Ensure emergency exits and risk-elimination areas are established. | [8] |
| Personal Protective Equipment (PPE) | Wear tightly fitting safety goggles, chemical-impermeable gloves, and suitable protective clothing. | [8] |
| Handling | Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use non-sparking tools. | [8] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials. | [8] |
| Fire-fighting | Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media. Wear self-contained breathing apparatus if necessary. | [8] |
| Accidental Release | Evacuate personnel to safe areas. Prevent further leakage if safe to do so. Collect spillage and place in suitable, closed containers for disposal. Avoid discharge into the environment. | [8] |
| Toxicological Data | No specific acute toxicity data is readily available. Handle with care as with any research chemical. | [8] |
Disclaimer: All products are for research and development use only and must be handled by technically qualified persons. They are not intended for direct human use, including in foods, cosmetics, or drugs, unless explicitly stated otherwise.[4]
References
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